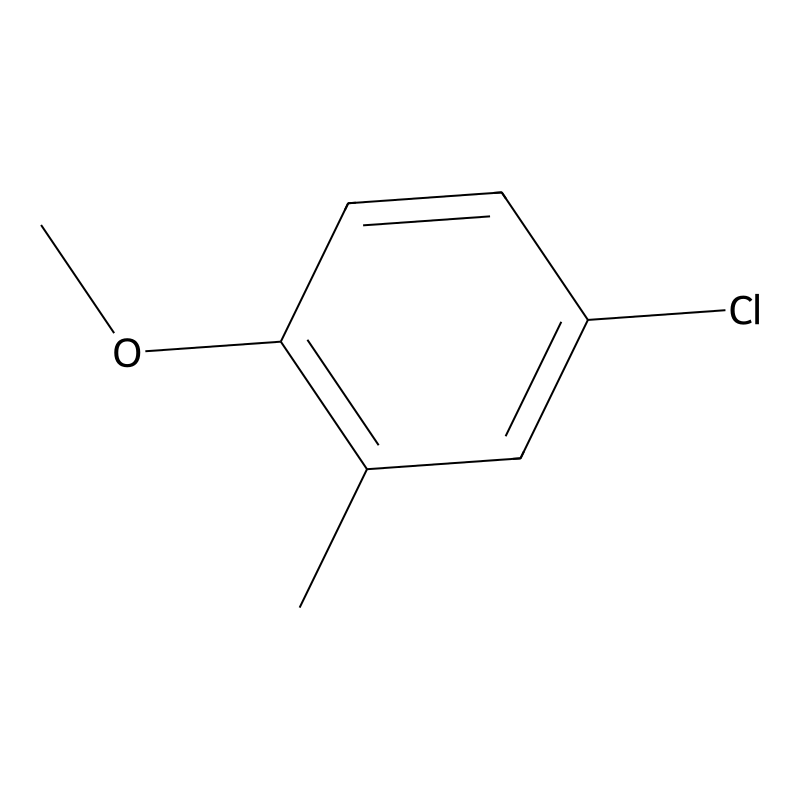

4-Chloro-2-methylanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- Several studies describe methods for the synthesis of 4-Chloro-2-methylanisole, often as an intermediate in the preparation of other compounds. These methods typically involve various methylation and chlorination reactions of starting materials like anisole or toluene [, , ].

- Some research explores the spectroscopic properties of 4-Chloro-2-methylanisole using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and identify its functional groups [].

Potential Applications:

- Organic synthesis: The presence of a methoxy group and a chlorine atom makes 4-Chloro-2-methylanisole a potentially valuable intermediate in the synthesis of more complex organic molecules. These functionalities can participate in various chemical reactions, allowing for the selective modification of the molecule and the creation of new compounds with desired properties.

- Material science: The aromatic ring and the electron-withdrawing nature of the chlorine atom could potentially make 4-Chloro-2-methylanisole suitable for applications in material science. For instance, it might be investigated for its potential role in the development of liquid crystals, polymers, or other functional materials.

- Biological studies: Due to its structural similarity to certain biologically active compounds, 4-Chloro-2-methylanisole could be explored in initial in vitro studies to assess its potential biological activity. However, it's crucial to emphasize that such preliminary investigations are necessary before considering any in vivo experiments or potential therapeutic applications.

4-Chloro-2-methylanisole is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 158.61 g/mol. It is a chlorinated derivative of anisole, characterized by the presence of a chlorine atom at the para position and a methyl group at the ortho position relative to the methoxy group. This compound appears as a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in organic solvents but has limited solubility in water, reflecting its hydrophobic nature .

- Electrophilic Substitution Reactions: The chlorine atom can activate the aromatic ring, making it susceptible to further electrophilic substitutions. For instance, it can react with electrophiles such as nitronium ions to form nitro derivatives.

- Nucleophilic Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom under appropriate conditions.

- Oxidation Reactions: Oxidative degradation can occur, especially under harsh conditions, leading to various oxidized products.

These reactions underscore its potential utility in synthetic organic chemistry and material science .

Several methods exist for synthesizing 4-Chloro-2-methylanisole:

- Chlorination of Methyl Anisole: This method involves the chlorination of methyl anisole using reagents such as sodium hypochlorite or iron(III) chloride under controlled conditions to achieve regioselectivity at the ortho position.

- Direct Alkylation: Another approach involves alkylating anisole derivatives with chloromethyl methyl ether in the presence of bases like potassium carbonate.

- Oxidative Methods: Recent studies suggest oxidative methods using manganese catalysts can yield 4-Chloro-2-methylanisole from simpler precursors under mild conditions .

4-Chloro-2-methylanisole finds applications in various fields:

- Chemical Intermediates: It serves as an intermediate in synthesizing agrochemicals and pharmaceuticals.

- Flavors and Fragrances: Due to its aromatic properties, it is used in formulations for flavors and fragrances.

- Research Tool: In scientific research, it is utilized to study reaction mechanisms involving chlorinated aromatic compounds.

These applications leverage its unique structural features and reactivity .

Interaction studies involving 4-Chloro-2-methylanisole primarily focus on its metabolic pathways in microbial systems. Research has shown that soil bacteria can metabolize this compound, which may influence soil health and microbial ecology. Understanding these interactions is crucial for assessing environmental impacts and bioremediation strategies involving chlorinated compounds .

Several compounds are structurally similar to 4-Chloro-2-methylanisole, including:

- 2-Methylphenol (C₇H₈O): Lacks chlorine but shares similar aromatic characteristics.

- 4-Chloroanisole (C₈H₉Cl): Similar structure but without the methyl group at the ortho position.

- 4-Bromo-2-methylanisole (C₈H₉BrO): A brominated analog that may exhibit different reactivity patterns due to the presence of bromine instead of chlorine.

Comparison TableCompound Molecular Formula Unique Features 4-Chloro-2-methylanisole C₈H₉ClO Chlorine at para position; methyl at ortho 2-Methylphenol C₇H₈O No halogen; simpler structure 4-Chloroanisole C₈H₉Cl Chlorine at para position; no methyl group 4-Bromo-2-methylanisole C₈H₉BrO Bromine instead of chlorine

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-methylanisole | C₈H₉ClO | Chlorine at para position; methyl at ortho |

| 2-Methylphenol | C₇H₈O | No halogen; simpler structure |

| 4-Chloroanisole | C₈H₉Cl | Chlorine at para position; no methyl group |

| 4-Bromo-2-methylanisole | C₈H₉BrO | Bromine instead of chlorine |

The uniqueness of 4-Chloro-2-methylanisole lies in its combination of both chlorinated and methylated functionalities on an aromatic ring, which potentially alters its chemical reactivity and biological activity compared to its analogs .

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant